methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate
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Overview
Description
methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline backbone substituted with an amino-dichlorophenoxy group and a carboxylic acid methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-amino-2,6-dichlorophenol, which is then reacted with quinoline derivatives under specific conditions. For instance, the reaction may involve the use of concentrated sulfuric acid and sodium nitrite under an ice bath .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high purity and yield. These methods often utilize advanced equipment and optimized reaction conditions to achieve efficient production. For example, the synthesis of similar compounds has been described in patents, highlighting the use of specific reagents and conditions to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium nitrite in sulfuric acid under an ice bath.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, similar compounds have been shown to interact with thyroid hormone receptors, affecting gene expression and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dichloropyridine: Shares the amino-dichloro substitution pattern but has a pyridine backbone.
6-(4-Amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one: Similar structure with a pyridazinone core.
Uniqueness
methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate is unique due to its quinoline backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H12Cl2N2O3 |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-23-17(22)12-4-2-3-9-5-11(8-21-15(9)12)24-16-13(18)6-10(20)7-14(16)19/h2-8H,20H2,1H3 |
InChI Key |
YBPNDTXAEGRQMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC(=CN=C21)OC3=C(C=C(C=C3Cl)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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